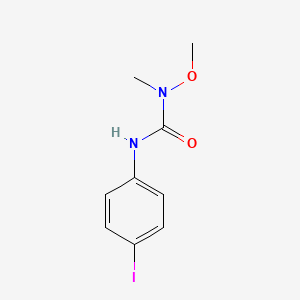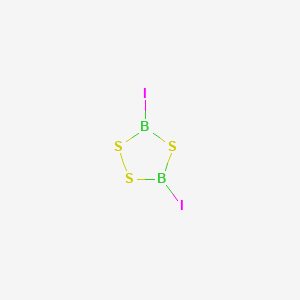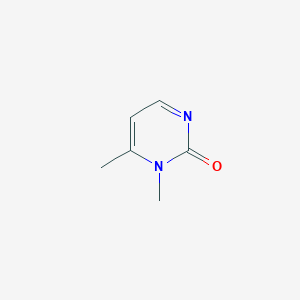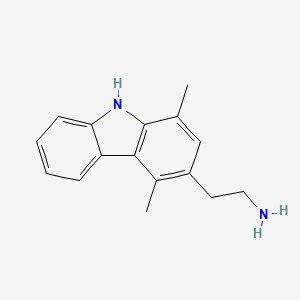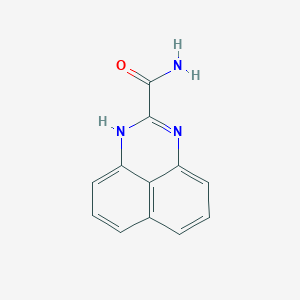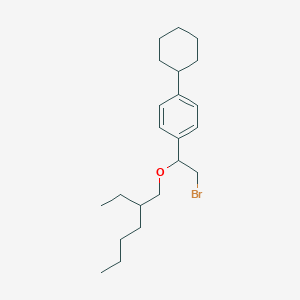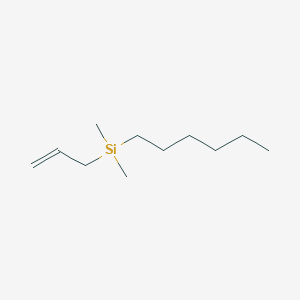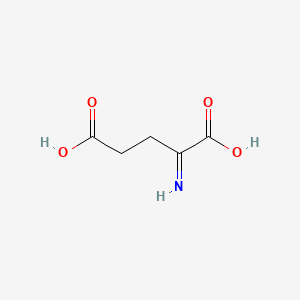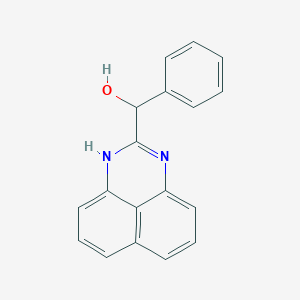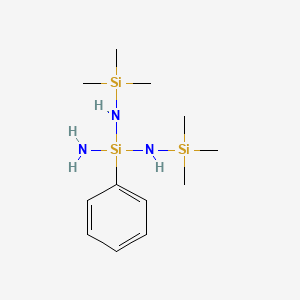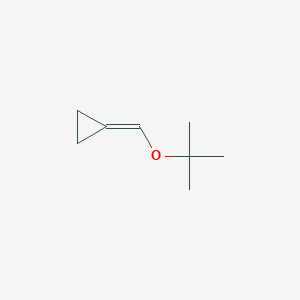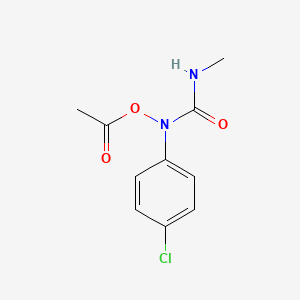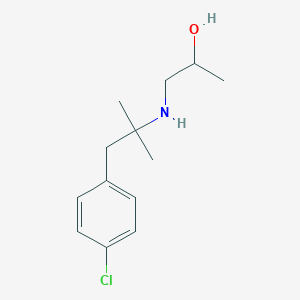
2-Cyclohexen-1-one, 2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-(phenylmethyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For instance, the catalytic hydrogenation of phenylmethyl-substituted cyclohexene derivatives can be employed. This method often utilizes palladium or platinum catalysts under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.
Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.
Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethyl group, used in similar synthetic applications.
2-Cyclohexen-1-one, 2-methyl-: Contains a methyl group instead of a phenylmethyl group, exhibiting different reactivity and applications.
Benzylideneacetone: Another related compound with a benzylidene group, used in various organic reactions.
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its reactivity and allows for the formation of more complex and diverse products. This structural feature distinguishes it from simpler analogs and makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
13694-36-5 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-benzylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
Clave InChI |
VQXQHTJRQCNWEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


